molecular formula C9H15IO3 B008999 1-Iodoethyl cyclohexyl carbonate CAS No. 102672-57-1

1-Iodoethyl cyclohexyl carbonate

Cat. No.: B008999
CAS No.: 102672-57-1
M. Wt: 298.12 g/mol
InChI Key: WRBLBPRJIBIRBP-UHFFFAOYSA-N
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Preparation Methods

Bleomycin is produced through microbial fermentation using Streptomyces verticillus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production can be enhanced by regulating the metabolic pathways involved in bleomycin biosynthesis . The fermentation broth is then subjected to extraction and purification processes to isolate bleomycin. Industrial production methods include optimizing fermentation conditions such as temperature, pH, and oxygen levels to maximize yield .

Chemical Reactions Analysis

Bleomycin undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the formation of metallobleomycin complexes when bleomycin binds to metal ions like iron. These complexes generate reactive oxygen species that cause oxidative damage to DNA . Common reagents used in these reactions include copper ions and ascorbic acid . The major products formed from these reactions are DNA single- and double-strand breaks, which lead to cell death .

Mechanism of Action

The primary mechanism by which bleomycin exerts its effects is through the inhibition of DNA synthesis. Bleomycin binds to DNA and forms complexes with metal ions, such as iron, leading to the generation of reactive oxygen species. These reactive oxygen species cause oxidative damage to DNA, resulting in single- and double-strand breaks . The inhibition of DNA synthesis ultimately leads to cell death. Bleomycin also has some inhibitory effects on RNA and protein synthesis .

Properties

IUPAC Name

cyclohexyl 1-iodoethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBLBPRJIBIRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC1CCCCC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455557
Record name 1-IODOETHYL CYCLOHEXYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102672-57-1
Record name 1-IODOETHYL CYCLOHEXYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.15 g of cyclohexanol was dissolved in 150 mL of methylene chloride, to which 7.4 mL of pyridine was added followed by dropwise addition of 10 mL of 1-chloroethyl chloroformate in an ice bath, and this mixture was stirred for 2 hours at room temperature. Then, a sodium chloride solution was added to the reaction mixture and the organic phase was separated therefrom. After the resultant organic phase was dried over anhydrous magnesium sulfate, the solvent was distilled out under reduced pressure to yield 18.6 g of 1-chloroethyl cyclohexyl carbonate as colorless oil. 5.00 g of this 1-chloroethyl cyclohexyl carbonate was dissolved in 150 mL of acetonitrile, to which 16.3 g of sodium iodide was added, and this mixture was stirred for one hour at 60° C. The mixture was cooled to room temperature, followed by concentration thereof under reduced pressure, and then insoluble substances were filtered out therefrom by adding diethyl ether to the residue. The resultant filtrate was concentrated under reduced pressure to yield 5.90 g of cyclohexyl 1-iodoethyl carbonate as red oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.65 g of 1-chloroethyl cyclohexyl carbonate and 5.0 g of sodium iodide in 50 ml of acetonitrile is stirred at 70° C. for 45 minutes and then concentrated under reduced pressure. The residue is extracted with ether. The extracts are combined and evaporated under reduced pressure to remove the solvent to give the title compound as pale yellow oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium iodide (4.48 g, 29.88 mmol) was dissolved in anhydrous CH3CN (30 mL). Compound 6 (1.20 g, 5.98 mmol) and anhydrous CH3CN (3 mL) were added and stirred for 5.5 hours at 50° C. After filtering and concentration, the residue was diluted with ether and re-concentrated to give 1.21 g of carbonic acid cyclohexyl ester 1-iodo-ethyl ester 7 (Yield: 69%). 1HNMR (CDCl3, 500 MHz) δ 1.25-1.40 (m, 3H), 1.41-1.58 (m, 3H), 1.70-1.78 (m, 2H), 1.85-1.95 (m, 2H), 2.22 (d, J=7.0 Hz, 3H), 4.66-4.71 (m, 1H), 6.77 (q, d=7.0 Hz, 1H).
Quantity
4.48 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodoethyl cyclohexyl carbonate
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1-Iodoethyl cyclohexyl carbonate
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1-Iodoethyl cyclohexyl carbonate
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1-Iodoethyl cyclohexyl carbonate
Reactant of Route 5
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1-Iodoethyl cyclohexyl carbonate
Reactant of Route 6
Reactant of Route 6
1-Iodoethyl cyclohexyl carbonate

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